N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethyl-3H-benzimidazole-2,5-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIRRUCMINBFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with dimethylformamide dimethyl acetal, followed by cyclization to form the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Potential
1.1 Anti-obesity Activity
Recent studies have highlighted the potential of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine derivatives as inhibitors of pancreatic lipase, an enzyme crucial for fat digestion. A study designed derivatives of this compound and evaluated their anti-obesity activity through molecular docking and in vitro enzyme assays. The most potent derivative demonstrated a 93% inhibition rate against pancreatic lipase, suggesting its potential as a therapeutic agent for obesity management .
1.2 Antimicrobial Properties
Benzimidazole derivatives, including this compound, have been investigated for their antimicrobial activities. Certain derivatives have shown significant efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans. These findings indicate that compounds within this class could serve as potential candidates for treating infections caused by antibiotic-resistant pathogens .
1.3 Antidiabetic Applications
The compound has also been explored for its antidiabetic properties. Novel derivatives of benzimidazole have been synthesized and tested for their ability to modulate glucose metabolism and improve insulin sensitivity. Molecular docking studies suggest that these compounds may interact favorably with targets involved in glucose regulation, making them promising candidates for diabetes treatment .
Synthesis and Derivative Development
2.1 Synthetic Methods
The synthesis of this compound can be achieved through various methods involving the reaction of 1,2-phenylenediamines with appropriate aldehydes under specific catalytic conditions. Recent advancements have employed nanocrystalline magnesium oxide as a solid base catalyst to enhance yields and reduce reaction times . This efficiency in synthesis is crucial for scaling up production for pharmaceutical applications.
Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives
| Method | Catalyst Used | Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Solid base catalysis | Magnesium oxide | High | Short |
| Solvent-free conditions | TiO2 nanoparticles | Excellent | Moderate |
| Conventional reflux | Acetic acid | Moderate | Long |
Case Studies and Research Findings
3.1 Case Study: Inhibition of Pancreatic Lipase
In a recent investigation, several derivatives of this compound were synthesized and tested for their inhibitory effects on pancreatic lipase. The study concluded that one specific derivative exhibited superior binding affinity and inhibition rates compared to standard drugs like Orlistat. This positions it as a potential lead compound for further development in obesity treatments .
3.2 Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives demonstrated that certain compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of bacteria. This highlights the compound's potential role in addressing the growing issue of antibiotic resistance .
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Position: The placement of methyl groups (N2 vs. N1) significantly alters electronic and steric profiles.
- Functional Groups : Polar substituents (e.g., pyrazole at N5 in ) improve water solubility and enable hydrogen bonding with enzyme active sites, as seen in pancreatic lipase inhibition . In contrast, dimethyl groups may reduce polarity but improve metabolic stability.
Physicochemical and Pharmacokinetic Properties
- Increased lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Drug-Likeness: All analogs comply with Lipinski’s rules (molecular weight <500, H-bond donors/acceptors ≤5/10), but the dimethylated derivative’s smaller size (vs. pyrazole hybrids) may improve oral bioavailability .
Biological Activity
N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a benzimidazole core with two methyl groups at the nitrogen positions. This structural modification enhances its reactivity and interaction with biological targets. The compound is primarily used as a building block in organic synthesis and has shown promise in various biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits activity against several bacterial strains, including:
- Staphylococcus aureus
- Mycobacterium smegmatis
- Candida albicans
The minimum inhibitory concentration (MIC) values for these organisms indicate significant antimicrobial efficacy. For instance, certain derivatives have demonstrated MIC values as low as 1 µg/mL against Staphylococcus aureus .
Anticancer Properties
This compound has been evaluated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Key findings include:
- Cell Line Studies : Compounds derived from this structure displayed cytotoxic effects against HepG2 (liver cancer) cells with IC50 values indicating effective inhibition.
- Mechanism of Action : The proposed mechanism involves binding to DNA and inhibiting DNA-dependent enzymes, leading to cell cycle arrest in the G1 phase .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as a non-competitive inhibitor for α-glucosidase, which is crucial in carbohydrate metabolism. Molecular docking studies suggest it binds to allosteric sites on the enzyme .
- Hydrogen Bonding : Its structure allows for hydrogen bonding and π-π interactions with target enzymes or receptors, enhancing its inhibitory effects.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
